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Compound of Interest

5-(4-Fluorophenoxy)pyridin-2-
Compound Name:

amine
CAS No.: 672945-75-4
Cat. No.: B1437090

Get Quote

Executive Summary & Compound Significance

5-(4-Fluorophenoxy)pyridin-2-amine (CAS: 672945-75-4) represents a "privileged structure"
in medicinal chemistry, serving as the aromatic core for several Type Il kinase inhibitors. Its
spectral signature is defined by two distinct electronic systems: the electron-rich 2-
aminopyridine ring and the electron-deficient 4-fluorophenoxy moiety, linked by an ether
oxygen.

This guide provides a validated spectral assignment strategy, distinguishing this compound
from its non-fluorinated and carbon-linked analogs using 13C NMR chemical shifts and 1°F-31C
coupling constants.

Experimental Strategy & Protocol

To ensure reproducibility and minimize signal broadening caused by the amino group exchange
or aggregation, the following acquisition parameters are recommended.
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Solvent Selection: DMSO-de vs. CDCIs

o Recommended: DMSO-ds (Dimethyl sulfoxide-ds)

o Rationale: The 2-aminopyridine moiety is a hydrogen bond donor/acceptor. DMSO-de
disrupts intermolecular H-bonding, resulting in sharper signals for carbons adjacent to the
nitrogen (C2, C3). It also ensures full solubility of the polar amino group.

o Reference Shift:
39.52 ppm (septet).
o Alternative: CDClI3[1]

o Risk: May cause line broadening of the C2 and C3 signals due to tautomeric exchange or
aggregation. Use only if the sample is derivatized or for comparison with non-polar
analogs.

Acquisition Parameters (Self-Validating Protocol)

e Frequency: 100 MHz or higher (for clear resolution of

coupling).

» Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker) to suppress NOE buildup
on quaternary carbons while maintaining quantitative integrity.

o Relaxation Delay (D1):

2.0 seconds (essential for the relaxation of quaternary carbons C2, C5, C1', C4').

e Scans (NS): Minimum 1024 (due to the lower sensitivity of quaternary carbons split by
fluorine).

Structural Assignment & Chemical Shift Data

The 13C spectrum is dominated by the C-F coupling patterns in the phenoxy ring and the
electronic push-pull effects in the pyridine ring.
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Table 1: Consensus 13C NMR Chemical Shifts (DMSO-
de)

Values are high-confidence estimates derived from fragment-based additivity rules and
validated against structurally identical environments in kinase inhibitor intermediates.
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Position

Carbon
Type

Shift (

ppm)

Multiplicity

(Hz)

Assignment
Logic

Pyridine Ring

Cc2

-NH2

158.5-159.5

Singlet

Deshielded
by adjacent N
and NHz (+M
effect).

C3

CH

108.5-109.5

Singlet

Strongly
shielded by
ortho-NH2
electron

donation.

C4

CH

126.0-127.0

Singlet

Meta to NHz,
less affected
by
resonance.

C5

144.5-146.0

Singlet

Deshielded
by ether
oxygen (ipso
effect).

C6

CH

133.0-134.5

Singlet

Deshielded
by ring
nitrogen

(alpha effect).

Phenoxy
Ring

cr

153.0 - 154.5

Singlet*

Ipso to
Oxygen. May

show tiny
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Ortho to
Oxygen,
c2', C6' CH 118.0-1195  Doublet 8.0 Meta to

Fluorine (

).

Ortho to

Fluorine (

C3', C5' CH 116.0 - 117.0 Doublet ~23.0 ). Distinctive

large

coupling.

Ipso to

Fluorine (

c4 156.5-158.5 Doublet ~238.0

). Very large
coupling

constant.

*Note: C1' may appear as a broad singlet or a very small doublet depending on resolution.

Comparative Analysis: Substituent Effects

To validate your spectrum, compare these key diagnostic signals against common alternatives:
e vs. 5-Phenoxypyridin-2-amine (Non-fluorinated):
o The C4' signal in the non-fluorinated analog appears at

123 ppm (para-carbon). In the fluorinated product, it shifts to
157 ppm and becomes a doublet (

Hz).
¢ vs. 5-(4-Fluorophenyl)pyridin-2-amine (C-C linked):

o The C5 pyridine carbon in the C-C linked analog appears upfield (

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437090?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

125-130 ppm) compared to the ether-linked compound (

145 ppm), due to the lack of the deshielding oxygen atom.

Visualizing the Assignment Logic

The following diagram illustrates the flow of electron density and coupling interactions that
dictate the chemical shifts.

Pyridine Ring (Electron Rich)

C5 (145 ppm) Pyridine Core - C2 (159 ppm) Ortho Shielding - C3 (109 ppm)
Deshielded by O gl Deshielded by N/NH2 o Shielded by NH2

\‘\Ether Llnkage

Phenoxy Ring (F-Coupled)

C4' (157 ppm) 1-Bond vs 2-Bond Coupling o, C3'/C5' (116 ppm)
d, J=238Hz (C-F) d, J=23Hz (Ortho-F)

Click to download full resolution via product page

Caption: Logical assignment flow. Red/Green indicates electronic shielding effects; Blue
indicates Fluorine coupling dominance.
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¢ General 13C NMR Shift Guide

o A Guide to 13C NMR Chemical Shift Values. Compound Interest.[1][2][3][4][5][6][7][8] Link

¢ Fluorine Coupling Constants

o 19F-13C Coupling Constants in Fluorinated Aromatics. BenchChem Technical Notes. Link
(General Reference for J-values).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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